molecular formula C24H27NO2 B2982928 (E)-2-benzoyl-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile CAS No. 144782-39-8

(E)-2-benzoyl-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile

Cat. No.: B2982928
CAS No.: 144782-39-8
M. Wt: 361.485
InChI Key: JCSRLWWDNRVIFI-LDADJPATSA-N
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Description

“(E)-2-benzoyl-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile” is a chemical compound . It contains a total of 80 bonds, including 37 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic nitrile, 1 aromatic hydroxyl, and 1 sulfone .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 80 bonds, including 37 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic nitrile, 1 aromatic hydroxyl, and 1 sulfone .


Physical and Chemical Properties Analysis

This compound contains a total of 51 atoms; 27 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . More detailed physical and chemical properties would require additional specific experimental data.

Properties

IUPAC Name

(E)-2-benzoyl-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-23(2,3)19-13-16(14-20(22(19)27)24(4,5)6)12-18(15-25)21(26)17-10-8-7-9-11-17/h7-14,27H,1-6H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSRLWWDNRVIFI-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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